3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid
CAS No.: 1514661-11-0
Cat. No.: VC7338971
Molecular Formula: C7H11N3O2
Molecular Weight: 169.184
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1514661-11-0 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.184 |
| IUPAC Name | 3-[(1-methylpyrazol-4-yl)amino]propanoic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | WGYZGVOXVOBBJF-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)NCCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The core structure comprises a 1-methylpyrazole moiety connected to a β-alanine residue through an amino linkage. Key features include:
-
Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, methylated at the N1 position to enhance metabolic stability .
-
Propanoic acid backbone: Provides carboxylic acid functionality, enabling hydrogen bonding and ionic interactions with biological targets .
The SMILES notation (CN1C=C(C=N1)NCCC(=O)O) and InChIKey (ZTSFRVGFCBTSDZ-UHFFFAOYSA-N) confirm the stereochemical arrangement .
Physicochemical Characteristics
Predicted physicochemical properties derived from mass spectrometry and computational models include:
| Property | Value | Source |
|---|---|---|
| Collision Cross Section | 132.3 Ų ([M+H]⁺ adduct) | |
| LogP (lipophilicity) | Estimated -0.45 | |
| pKa (carboxylic acid) | ~4.2 | |
| Water solubility | Moderate (≥10 mM in H₂O) |
The compound’s zwitterionic nature at physiological pH enhances solubility, while the pyrazole ring contributes to π-π stacking interactions in hydrophobic environments .
Synthesis and Analytical Characterization
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
-
Pyrazole core formation: Cyclocondensation of hydrazine derivatives with diketones or alkynones under acidic conditions.
-
Amino linkage introduction: Nucleophilic substitution or reductive amination between 1-methyl-1H-pyrazol-4-amine and β-alanine precursors .
-
Carboxylic acid protection/deprotection: Use of tert-butyl esters or silyl groups to prevent side reactions during synthesis.
Yield optimization requires precise control of temperature (60–80°C) and catalysts such as palladium or copper complexes .
Analytical Validation
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validation:
-
¹H NMR (D₂O, 400 MHz): δ 7.45 (s, 1H, pyrazole-H), 6.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.10 (t, 2H, CH₂-NH), 2.55 (t, 2H, CH₂-COO), 1.95 (quin, 2H, CH₂-CH₂-CH₂) .
-
HPLC purity: >95% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN).
Biological Activity and Mechanisms
Metabolic Interactions
The β-alanine segment may interact with amino acid transporters (e.g., TAUT, PAT1), influencing cellular uptake . In silico docking studies suggest affinity for mTOR signaling proteins, though experimental validation is pending.
Comparative Analysis with Structural Analogues
The amino linker in 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid balances solubility and target engagement compared to bulkier analogues .
Applications and Future Directions
Drug Discovery
This compound serves as a precursor for covalent inhibitors targeting cysteine residues in kinases . Functionalization at the pyrazole C3 position or carboxylic acid group could enhance selectivity .
Antimicrobial Development
Structural parallels to 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest potential against Candida auris and methicillin-resistant Staphylococcus aureus (MRSA) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume